1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methylbenzene is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a 3,3-dimethyl-2-methylidenebutoxy group and a methyl group
Vorbereitungsmethoden
The synthesis of 1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methylbenzene typically involves several steps. One common method includes the alkylation of 4-methylphenol with 3,3-dimethyl-2-methylidenebutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes
Vergleich Mit ähnlichen Verbindungen
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methylbenzene can be compared with similar compounds such as:
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methoxybenzene: This compound has a methoxy group instead of a methyl group, leading to different chemical properties and reactivity.
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-chlorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
112112-12-6 |
---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1-(3,3-dimethyl-2-methylidenebutoxy)-4-methylbenzene |
InChI |
InChI=1S/C14H20O/c1-11-6-8-13(9-7-11)15-10-12(2)14(3,4)5/h6-9H,2,10H2,1,3-5H3 |
InChI-Schlüssel |
QQACQXRKEHWAGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.